molecular formula C15H19BN2O4 B1432540 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole CAS No. 1313760-81-4

1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

Cat. No. B1432540
M. Wt: 302.14 g/mol
InChI Key: VYWJWRGYTXWZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole, also known as MNBD-TMDI, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBD-TMDI is a boron-containing fluorescent dye that is commonly used as a fluorescent probe for the detection of RNA in living cells. In

Mechanism Of Action

The mechanism of action of 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole is based on its ability to bind to RNA molecules. 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole contains a boron-containing group that can form a reversible covalent bond with the 2'-hydroxyl group of RNA. This covalent bond results in a change in the fluorescence properties of 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole, allowing it to be used as a fluorescent probe for RNA detection.

Biochemical And Physiological Effects

1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole has been shown to have low cytotoxicity and is not genotoxic. It is also stable in a wide range of pH and temperature conditions, making it suitable for use in a variety of biological systems. 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole has been used to successfully detect RNA in a variety of cell types, including cancer cells and stem cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole as a fluorescent probe for RNA detection is its high fluorescence quantum yield, which allows for sensitive and accurate detection of RNA in living cells. 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole is also cell-permeable, making it easy to use in a variety of cell types. However, one limitation of using 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole is that it requires a high concentration of RNA for detection, which can be a challenge when studying low-abundance RNA species.

Future Directions

There are several future directions for the use of 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole in scientific research. One potential application is in the study of RNA localization and trafficking within cells. 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole could be used to track the movement of specific RNA molecules within living cells, providing insights into the mechanisms of RNA transport. Another potential application is in the development of new RNA-targeted therapeutics. 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole could be used to screen for compounds that bind to specific RNA molecules, which could then be developed into drugs for the treatment of RNA-related diseases. Additionally, 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole could be used in combination with other imaging techniques, such as super-resolution microscopy, to provide high-resolution images of RNA molecules in living cells.

Scientific Research Applications

1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole has been widely used as a fluorescent probe for the detection of RNA in living cells. RNA plays a crucial role in gene expression and regulation, and the ability to detect RNA in living cells is essential for understanding cellular processes. 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole is particularly useful for detecting RNA because it is cell-permeable and has high fluorescence quantum yield. In addition to RNA detection, 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole has also been used for imaging lipid droplets in living cells and for studying protein-RNA interactions.

properties

IUPAC Name

1-methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)11-9-17(5)13-10(11)7-6-8-12(13)18(19)20/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWJWRGYTXWZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=C3[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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